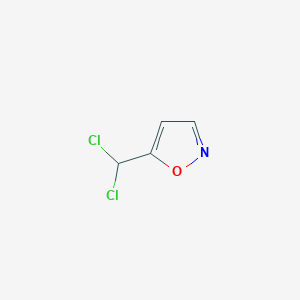
2-Chlor-5-hydroxyphenylglycin
Übersicht
Beschreibung
2-Chloro-5-hydroxyphenylglycine, commonly referred to as CHPG, is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5). This compound is known for its ability to attenuate oxidative stress and inflammation in microglial cells through the TSG-6/NF-κB pathway . It has significant applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-hydroxyphenylglycine has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Pharmacology: The compound is employed in the development of drugs targeting mGluR5 for the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia.
Cell Biology: It is used to investigate the signaling pathways involved in oxidative stress and inflammation in microglial cells.
Wirkmechanismus
- mGluR5 is involved in various physiological processes and has been implicated in numerous CNS disorders .
Target of Action
Mode of Action
Result of Action
Biochemische Analyse
Biochemical Properties
2-Chloro-5-hydroxyphenylglycine plays a crucial role in biochemical reactions, particularly in the modulation of the native voltage-dependent ion channels . It interacts with metabotropic glutamate receptors, specifically mGluR5 , and can potentiate the depolarization of hippocampal CA1 neurons induced through NMDA administration .
Cellular Effects
The effects of 2-Chloro-5-hydroxyphenylglycine on cells are diverse and depend on the cell type and brain region. It has been shown to suppress microglia activation and decrease the release of associated pro-inflammatory mediators . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Chloro-5-hydroxyphenylglycine exerts its effects through binding interactions with metabotropic glutamate receptors . It activates a G protein-coupled signaling pathway, ultimately affecting neuronal activity, gene expression, and synaptic plasticity.
Temporal Effects in Laboratory Settings
It is known that it strongly activates mGluR5b expressed in neurons with an apparent EC50 around 60 μM .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-5-hydroxyphenylglycin beinhaltet die Chlorierung von Hydroxyphenylglycin. Die Reaktion erfordert typischerweise die Verwendung von Chlorierungsmitteln wie Thionylchlorid oder Phosphorpentachlorid unter kontrollierten Bedingungen, um eine selektive Chlorierung an der gewünschten Position am Phenylring zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann großtechnische Chlorierungsprozesse umfassen, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie, um die gewünschte Reinheit zu erhalten. Die spezifischen Bedingungen und Reagenzien, die verwendet werden, können je nach Maßstab und gewünschter Ausbeute des Produktionsprozesses variieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-5-hydroxyphenylglycin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Amine, Thiole.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu Chinonen führen, während Substitutionsreaktionen verschiedene substituierte Phenylglycine erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Neurowissenschaften: Es wird verwendet, um die Rolle von mGluR5 bei der synaptischen Plastizität, beim Lernen und beim Gedächtnis zu untersuchen.
Pharmakologie: Die Verbindung wird bei der Entwicklung von Medikamenten eingesetzt, die auf mGluR5 abzielen, um neurologische Erkrankungen wie Alzheimer-Krankheit und Schizophrenie zu behandeln.
Zellbiologie: Es wird verwendet, um die Signalwege zu untersuchen, die an oxidativem Stress und Entzündungen in Mikroglia-Zellen beteiligt sind.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv den metabotropen Glutamatrezeptor 5 (mGluR5) aktiviert. Diese Aktivierung führt zur Modulation verschiedener intrazellulärer Signalwege, einschließlich des TSG-6/NF-κB-Signalwegs, der eine Rolle bei der Reduzierung von oxidativem Stress und Entzündungen spielt. Zusätzlich kann die Verbindung die durch NMDA- und AMPA-Rezeptoren vermittelten Reaktionen verstärken, was zu ihren neuroprotektiven Wirkungen beiträgt .
Vergleich Mit ähnlichen Verbindungen
2-Chlor-5-hydroxyphenylglycin ist einzigartig in seiner selektiven Aktivierung von mGluR5. Ähnliche Verbindungen umfassen:
3,5-Dihydroxyphenylglycin (DHPG): Ein potenter Agonist der Gruppe I der metabotropen Glutamatrezeptoren (mGluR1 und mGluR5), jedoch mit unterschiedlichen Selektivitäts- und Wirksamkeitsprofilen.
2-Chlor-4-hydroxyphenylglycin: Ein weiteres chloriertes Phenylglycinderivat mit unterschiedlichen Rezeptorbindungseigenschaften und biologischen Aktivitäten.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Aktivierung von mGluR5 und seiner Fähigkeit, oxidative Stress- und Entzündungswege zu modulieren, was es zu einem wertvollen Werkzeug in der Neurowissenschaften und pharmakologischen Forschung macht .
Eigenschaften
IUPAC Name |
2-amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-6-2-1-4(11)3-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIDAFCQFPGYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394614 | |
| Record name | Chlorohydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170846-74-9 | |
| Record name | α-Amino-2-chloro-5-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170846-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-hydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170846749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorohydroxyphenylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-Chloro-5-hydroxyphenylglycine-amino-2-chloro-5-hydroxybenzeneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROHYDROXYPHENYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSA5YS5PNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-furo[3,2-c]pyridin-4-yl-(9CI)](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)




![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)







